![molecular formula C10H11BrN4 B1471642 [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1531168-08-7](/img/structure/B1471642.png)
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
The compound “[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It also has a bromo-methylphenyl group attached to the triazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry . This is a type of chemical reaction that involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule. The bromo-methylphenyl group is a bulky, electron-rich group that could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,2,3-triazole ring is relatively stable and resistant to hydrolysis and oxidation. The bromine atom on the methylphenyl group could be reactive and could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen atom .Scientific Research Applications
Pharmacological Investigations
- Research on novel triazole derivatives has demonstrated potential pharmacological activities, including H1-antihistaminic effects. Compounds like 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones and 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential as new classes of H1-antihistamines with minimal sedation compared to standard treatments (Alagarsamy et al., 2005); (Alagarsamy et al., 2007).
Synthesis Methodologies
- The synthesis of triazole derivatives often involves innovative routes that may include cyclization of precursor compounds. For example, the synthesis of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors, showcasing a methodology that could be relevant to synthesizing compounds like "[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" (Alagarsamy et al., 2005).
Biological Activities
- Investigations into the biological activities of triazole and related compounds have highlighted their potential in various pharmacological domains. For instance, the design and evaluation of 4-azolyl-benzamide derivatives as GPR52 agonists have provided insights into their role in improving symptoms of psychiatric disorders, indicating the diverse biological implications of triazole compounds (Tokumaru et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information about its intended use or biological activity, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPECKRZWXGNLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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